4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Overview
Description
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound known for its versatile applications in organic synthesis. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl chloride functional group. This compound is widely used as a reagent in various chemical reactions due to its unique reactivity and stability.
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and carbanions .
Mode of Action
Sulfonyl chlorides are typically used as electrophiles in organic synthesis, reacting with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively .
Biochemical Pathways
It’s worth noting that the compound can be used in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
As a sulfonyl chloride, it is a reactive compound that can participate in a variety of chemical reactions, leading to the formation of various products .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the reaction of 4-(Trifluoromethyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
4-(Trifluoromethyl)pyridine+Chlorosulfonic acid→4-(Trifluoromethyl)pyridine-2-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, acetonitrile, or toluene.
Major Products
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents due to its ability to modify the chemical structure of bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a pyridine ring.
Methanesulfonyl chloride: Contains a sulfonyl chloride group but lacks the trifluoromethyl and pyridine components.
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure with the trifluoromethyl group at a different position on the pyridine ring.
Uniqueness
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group attached to a pyridine ring. This unique structure imparts specific reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPALDGMMNCAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622522 | |
Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174485-71-3 | |
Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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